molecular formula C9H6BrLiN2O2 B13467728 lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate

lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate

Cat. No.: B13467728
M. Wt: 261.0 g/mol
InChI Key: HZBJDWCJXFACPY-UHFFFAOYSA-M
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Description

Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2Li It is a lithium salt of a brominated benzodiazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the benzodiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzodiazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the benzodiazole ring.

    Reduction Products: Reduced forms of the benzodiazole ring.

Scientific Research Applications

Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. In biological systems, it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-indole-2-carboxylate
  • 5-Bromo-1-methyl-1H-pyrazole-2-carboxylate
  • 5-Bromo-1-methyl-1H-imidazole-2-carboxylate

Uniqueness

Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate is unique due to its specific combination of a brominated benzodiazole ring and a lithium ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and bioactivity .

Properties

Molecular Formula

C9H6BrLiN2O2

Molecular Weight

261.0 g/mol

IUPAC Name

lithium;5-bromo-1-methylbenzimidazole-2-carboxylate

InChI

InChI=1S/C9H7BrN2O2.Li/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1

InChI Key

HZBJDWCJXFACPY-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1C2=C(C=C(C=C2)Br)N=C1C(=O)[O-]

Origin of Product

United States

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